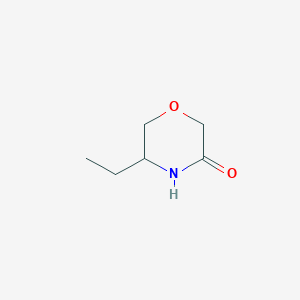

5-Ethylmorpholin-3-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-ethylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYFOAYSBFEKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569240 | |

| Record name | 5-Ethylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77605-88-0 | |

| Record name | 5-Ethylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethylmorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholin-3-one class. While specific research on this particular derivative is limited in publicly available literature, the morpholin-3-one scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. This technical guide consolidates the available information on the basic properties, synthesis, and potential biological relevance of this compound, aiming to provide a foundational resource for researchers in drug discovery and chemical synthesis.

Core Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 77605-88-0 | - |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | - |

| Appearance | Not specified | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Flash Point | 133 °C | Safety Data Sheet |

| Solubility | Data not available | - |

Table 2: Computational Data for this compound

| Property | Value | Source/Comment |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Calculated |

| LogP | -0.0886 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for this compound are scarce. However, general methods for the synthesis of related 5-substituted morpholin-3-ones provide a strong basis for its preparation.

General Synthesis of 5-Substituted Morpholin-3-ones

A common and versatile method for the synthesis of N-protected 5-substituted morpholin-3-ones involves a two-step process starting from an appropriate amino alcohol.[1]

Step 1: Reaction with Ethyl Chloroacetate The amino alcohol is reacted with ethyl chloroacetate to form an intermediate ester.

Step 2: Cyclization and Protection The intermediate undergoes cyclization to form the morpholin-3-one ring, which can then be N-protected if desired.

Figure 1: General synthetic workflow for 5-alkylmorpholin-3-ones.

Experimental Protocol: Reduction of (S)-5-Ethylmorpholin-3-one (Example from Patent Literature)

A patent for the synthesis of 2-aminobenzoxazole carboxamides describes a procedure for the reduction of the carbonyl group of (S)-5-ethylmorpholin-3-one. While this protocol focuses on a subsequent reaction, it provides insight into the reactivity of the title compound.[2]

-

Reaction: A solution of (S)-5-ethylmorpholin-3-one (1.9 g, 15 mmol) in tetrahydrofuran (THF, 10 mL) was added dropwise over 20 minutes to an ice-cold solution of lithium aluminum hydride (1.0 M in THF, amount not specified).

-

Conditions: After the addition was complete, the ice bath was removed, and the reaction mixture was stirred at reflux for 20 hours.

-

Work-up: The reaction was cooled in an ice bath and quenched by the sequential dropwise addition of water (1.2 mL), a 15% aqueous solution of sodium hydroxide (1.2 mL), and water (1.2 mL).

This protocol suggests that the lactam carbonyl of this compound can be effectively reduced using standard reducing agents like lithium aluminum hydride.

Spectroscopic Data

As of the latest literature search, no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been published. Researchers investigating this compound will need to perform their own analytical characterization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of morpholine and morpholin-3-one derivatives has been investigated for a range of therapeutic applications.

The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholin-3-one have been explored for their potential as:

Given the established biological relevance of the morpholin-3-one core, this compound represents a valuable starting point for the synthesis of novel compounds for biological screening.

Figure 2: A potential workflow for the investigation of this compound in drug discovery.

Conclusion

This compound is a chemical entity with a foundation in the well-established morpholin-3-one scaffold. While specific experimental data for this compound is largely unavailable, this guide provides a summary of its known properties and outlines logical starting points for its synthesis and potential biological evaluation based on related structures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN1266431A - è³åºï¼ååªè¡çç©ãåå ¶å¶å¤åä½ä¸ºéæ¿è½æ®æåçåºç¨ - Google Patents [patents.google.com]

"5-Ethylmorpholin-3-one" CAS number 77605-88-0

CAS Number: 77605-88-0

This technical guide provides a comprehensive overview of 5-Ethylmorpholin-3-one, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general information about the broader class of morpholin-3-ones to provide a contextual understanding of its potential properties and applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | ChemScene[1] |

| Molecular Weight | 129.16 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | ChemScene[1] |

| logP | -0.0886 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| SMILES | O=C1NC(CC)COC1 | ChemScene[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in publicly accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the preparation of morpholin-3-ones. A common approach involves the cyclization of an N-substituted amino alcohol with an α-haloacetyl halide or ester.

Plausible Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on established synthesis routes for similar morpholin-3-one structures.

Materials:

-

2-(Ethylamino)ethanol

-

Ethyl chloroacetate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes mixture for chromatography

Procedure:

-

N-Alkylation: To a solution of 2-(Ethylamino)ethanol in anhydrous THF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl chloroacetate dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis Workflow Diagram

Caption: Plausible synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is not currently available in published literature. However, the morpholine and morpholin-3-one scaffolds are present in numerous biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

The morpholine ring is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Morpholine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

Given the structural similarity to other biologically active morpholin-3-ones, it is conceivable that this compound could interact with various cellular signaling pathways. For instance, some morpholine-containing compounds have been shown to modulate the activity of protein kinases, which are key regulators of numerous cellular processes.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could potentially be modulated by a hypothetical bioactive morpholin-3-one derivative, based on the known activities of other compounds containing this scaffold. This is a generalized representation and has not been experimentally validated for this compound.

Caption: Conceptual kinase signaling pathway potentially modulated by a morpholin-3-one.

Experimental Data

A thorough search of scientific databases and patent literature did not yield any specific experimental data for this compound (CAS 77605-88-0). This includes:

-

Spectroscopic Data: No published NMR (¹H, ¹³C), mass spectrometry, or infrared spectroscopy data specific to this compound were found.

-

In Vitro Studies: There are no available reports on the in vitro activity of this compound against any biological targets.

-

In Vivo Studies: No in vivo studies in animal models have been reported for this compound.

Conclusion

This compound is a readily available chemical compound for research purposes. While specific experimental data regarding its synthesis, biological activity, and mechanism of action are currently lacking in the public domain, its structural features, particularly the morpholin-3-one core, suggest it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule are encouraged to perform de novo characterization and biological screening.

References

An In-depth Technical Guide to 5-Ethylmorpholin-3-one and its Structural Analogue N-Ethylmorpholine

Disclaimer: Publicly available, in-depth experimental data for 5-Ethylmorpholin-3-one is limited. This guide provides all available information on this compound and supplements it with comprehensive data on the closely related and well-characterized compound, N-Ethylmorpholine, to provide a broader context for researchers, scientists, and drug development professionals.

This compound: Molecular Structure and Properties

This compound is a heterocyclic organic compound belonging to the morpholine family. Its structure features a morpholine ring with an ethyl group at position 5 and a carbonyl group at position 3.

Molecular Diagram

Physicochemical Data

The following table summarizes the key molecular and computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 77605-88-0 | [1] |

| SMILES | O=C1NC(CC)COC1 | [1] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [1] |

| LogP (octanol-water partition coefficient) | -0.0886 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

N-Ethylmorpholine: A Comprehensive Profile

N-Ethylmorpholine (also known as 4-ethylmorpholine) is a widely studied morpholine derivative with extensive available data. It serves as a valuable reference for understanding the general characteristics of ethyl-substituted morpholines.

Molecular and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-ethylmorpholine | [2] |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [2][4] |

| CAS Number | 100-74-3 | [2][3] |

| SMILES | CCN1CCOCC1 | [2][5] |

| InChI Key | HVCNXQOWACZAFN-UHFFFAOYSA-N | [2][3] |

| Density | 0.91 g/mL at 20 °C | [4][5] |

| Boiling Point | 139 °C | [4][5] |

| Melting Point | -63 °C | [4][5] |

| Flash Point | 82 - 83 °F | [2][4] |

| Refractive Index | n20/D 1.441 | [4][5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structure elucidation.

¹H NMR Data for N-Ethylmorpholine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | -CH₂-CH₃ |

| ~2.4 | Quartet | 2H | -CH₂ -CH₃ |

| ~2.5 | Triplet | 4H | -N-(CH₂)₂- |

| ~3.7 | Triplet | 4H | -O-(CH₂)₂- |

| Note: Exact chemical shifts can vary depending on the solvent and instrument. |

¹³C NMR Data for N-Ethylmorpholine

| Chemical Shift (ppm) | Assignment |

| ~12 | -CH₂-CH₃ |

| ~52 | -CH₂ -CH₃ |

| ~54 | -N-(CH₂ )₂- |

| ~67 | -O-(CH₂ )₂- |

| Note: Exact chemical shifts can vary depending on the solvent and instrument.[6] |

The mass spectrum of N-Ethylmorpholine shows a molecular ion peak and characteristic fragmentation patterns.[7]

| m/z | Relative Intensity | Possible Fragment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M-CH₃]⁺ |

| 86 | High | [M-C₂H₅]⁺ |

| 57 | High | [C₃H₅N]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

The IR spectrum of N-Ethylmorpholine displays characteristic absorption bands corresponding to its functional groups.[8]

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2965 - 2800 | C-H stretch (alkane) |

| 1455 | C-H bend (alkane) |

| 1290 - 1250 | C-N stretch (amine) |

| 1115 | C-O-C stretch (ether) |

Experimental Protocols: Synthesis and Analysis of Morpholine Derivatives

General Synthesis Workflow

A common approach to synthesizing substituted morpholines involves the cyclization of amino alcohols.[10] The following diagram illustrates a general workflow for the synthesis and analysis of a morpholine derivative.

Example Synthetic Approach: Reductive Etherification

An efficient method for synthesizing various substituted morpholines utilizes an Indium(III)-catalyzed intramolecular reductive etherification reaction.[11] This approach allows for the construction of diverse morpholine structures with good yields and high diastereoselectivity.

Biological Activity of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs.[12][13] Its presence can confer advantageous physicochemical, biological, and metabolic properties.

Morpholine derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer [14]

-

Anti-inflammatory [14]

-

Antiviral [14]

-

Antimicrobial [14]

-

Analgesic [15]

-

Activities related to the Central Nervous System (CNS) [16]

The biological activity is highly dependent on the specific substitution pattern on the morpholine ring. The nitrogen and oxygen atoms can participate in hydrogen bonding, while the ring itself can engage in hydrophobic interactions with biological targets.[14][16] No specific biological activity or signaling pathway has been documented for this compound in the reviewed literature. Further research is required to elucidate its potential pharmacological profile.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethylmorpholine [webbook.nist.gov]

- 4. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 5. 4-エチルモルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]

- 7. N-Ethylmorpholine [webbook.nist.gov]

- 8. N-Ethylmorpholine [webbook.nist.gov]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 5-Ethylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Ethylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to support research and development efforts.

Introduction

This compound is a substituted morpholinone, a class of compounds recognized for their diverse biological activities. The morpholine scaffold is a common motif in many approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The targeted synthesis of specific derivatives, such as this compound, is crucial for the exploration of new chemical space and the development of novel therapeutic agents. This guide focuses on a robust and practical synthetic approach to this target molecule.

Proposed Synthesis Pathway

A two-step synthesis commencing with the commercially available starting material, 2-amino-1-butanol, is the most direct and recommended pathway for the preparation of this compound. This approach involves an initial N-acylation followed by an intramolecular cyclization.

An alternative pathway involving the synthesis of the parent morpholin-3-one followed by C5-ethylation is also considered, though it is a less direct route with limited specific literature support for the second step.

Primary Recommended Pathway: From 2-Amino-1-butanol

This pathway consists of two key transformations:

-

N-Chloroacetylation of 2-Amino-1-butanol: The primary amine of 2-amino-1-butanol is selectively acylated with chloroacetyl chloride to yield the intermediate, N-(1-hydroxybutan-2-yl)-2-chloroacetamide.

-

Intramolecular Williamson Ether Synthesis (Cyclization): The chloroacetamide intermediate undergoes an intramolecular cyclization under basic conditions to form the this compound ring.

Alternative Pathway: C5-Ethylation of Morpholin-3-one

This alternative route begins with the synthesis of the unsubstituted morpholin-3-one ring, followed by the introduction of the ethyl group at the C5 position.

-

Synthesis of Morpholin-3-one: Reaction of 2-aminoethanol with ethyl chloroacetate.

-

C5-Ethylation: Formation of an enolate at the C5 position using a strong base, followed by quenching with an ethylating agent.

Spectroscopic Profile of 5-Ethylmorpholin-3-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Ethylmorpholin-3-one, catering to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document focuses on high-quality predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering key data points for compound identification and characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H-5 |

| ~4.2 | s | 2H | H-2 |

| ~3.4 - 3.6 | m | 2H | H-6 |

| ~3.2 - 3.4 | q | 2H | -CH₂- (Ethyl) |

| ~1.2 | t | 3H | -CH₃ (Ethyl) |

| ~6.5 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170 | C=O | C-3 |

| ~68 | CH₂ | C-2 |

| ~55 | CH | C-5 |

| ~48 | CH₂ | C-6 |

| ~42 | CH₂ | -CH₂- (Ethyl) |

| ~12 | CH₃ | -CH₃ (Ethyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2970, ~2880 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1250 | Medium | C-N Stretch |

| ~1120 | Strong | C-O-C Stretch (Ether) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) (predicted)

| m/z | Relative Intensity (%) | Assignment |

| 129 | 40 | [M]⁺ (Molecular Ion) |

| 114 | 100 | [M - CH₃]⁺ |

| 100 | 60 | [M - C₂H₅]⁺ |

| 72 | 80 | [M - C₂H₅ - CO]⁺ |

| 57 | 50 | [C₄H₉]⁺ |

| 44 | 70 | [C₂H₄O]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[1] The spectrum would be acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[1] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.[1][2] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[1]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3][4] For a liquid or solid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the Attenuated Total Reflectance (ATR) technique can be used.[5] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[6] The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source.[7][8] The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. microbenotes.com [microbenotes.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

5-Ethylmorpholin-3-one: A Technical Guide on Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 5-Ethylmorpholin-3-one based on the known pharmacological profile of the morpholine and morpholin-3-one scaffolds. As of the latest literature review, specific experimental data on the biological activity of this compound is limited. Therefore, the information presented herein is largely predictive and intended to guide future research.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1] The morpholin-3-one core, a derivative of morpholine, has also garnered interest for its potential biological activities. This technical guide focuses on the potential pharmacological profile of this compound, a specific derivative for which direct biological data is not yet widely available. By examining the established activities of related morpholine and morpholin-3-one analogs, we can extrapolate potential areas of interest for future investigation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| CAS Number | 77605-88-0 | [3] |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| SMILES | O=C1NC(CC)COC1 | [3] |

Potential Biological Activities

Based on the extensive body of research on morpholine-containing compounds, this compound could potentially exhibit a range of biological activities. The following sections outline these potential activities, supported by evidence from structurally related compounds.

Central Nervous System (CNS) Activity

The morpholine scaffold is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4][5] Morpholine derivatives have been investigated for a variety of CNS targets, including:

-

Anxiolytic and Antidepressant Effects: Some morpholine derivatives have shown potential as anxiolytic and antidepressant agents.[6]

-

Neuroprotective Properties: The neuroprotective potential of morpholine-containing compounds has also been explored.[7]

-

Histamine H3 Receptor Inverse Agonism: Novel morpholine ketone analogs have been identified as potent histamine H3 receptor inverse agonists with wake-promoting activity.[8]

The presence of the morpholin-3-one core in this compound suggests that it may interact with CNS targets. The ethyl group at the 5-position could influence its lipophilicity and, consequently, its ability to cross the blood-brain barrier and interact with specific receptors or enzymes within the CNS.

Anti-inflammatory Activity

Morpholine derivatives have been extensively studied for their anti-inflammatory properties.[7][9][10][11] These compounds often exert their effects through the inhibition of key inflammatory mediators. For instance, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Given that the morpholine ring is a key pharmacophore in many anti-inflammatory agents, it is plausible that this compound could exhibit similar activity. The ethyl substituent might modulate its binding affinity to inflammatory targets.

Anticancer Activity

The morpholine moiety is present in several anticancer drugs and experimental agents.[11][13][14][15][16] The anticancer activity of morpholine derivatives is often attributed to their ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. For example, some morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[14]

The potential for this compound to act as an anticancer agent would depend on its ability to interact with specific molecular targets within cancer cells. The overall shape and electronic properties conferred by the ethylmorpholin-3-one structure would be critical for such interactions.

Proposed Synthesis

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis based on this analysis is outlined in the experimental protocols section.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and for the evaluation of its potential biological activities.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-aminobutan-1-ol.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. chemscene.com [chemscene.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. Novel morpholine ketone analogs as potent histamine H3 receptor inverse agonists with wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethylmorpholin-3-one as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its unique physicochemical characteristics, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. While the broader morpholine scaffold is extensively studied, this guide focuses on the specific core of 5-Ethylmorpholin-3-one and its potential as a foundational structure in the development of novel therapeutic agents.

Due to a notable scarcity of published research specifically detailing the use of this compound as a central scaffold in drug discovery, this guide will broaden its scope to include the closely related and well-documented morpholin-3-one and general morpholine scaffolds. The principles and applications discussed herein are considered highly relevant and transferable to the exploration of this compound derivatives. A significant area of application for the morpholine scaffold has been in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

The Morpholin-3-one Scaffold in PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer progression.[1] Dual inhibitors targeting both PI3K and mTOR have shown significant promise in overcoming resistance mechanisms observed with single-target agents. The morpholine moiety has been a cornerstone in the design of potent and selective PI3K/mTOR inhibitors.

Quantitative Data: In Vitro Activity of Morpholine-Containing PI3K/mTOR Inhibitors

The following table summarizes the in vitro activity of representative morpholine-containing compounds against various PI3K isoforms and mTOR. While these compounds do not specifically contain the this compound core, they highlight the therapeutic potential of the broader morpholine scaffold.

| Compound/Analog | Target | IC50 (nM) | Cell Line | Activity | Reference |

| ZSTK474 Analog (6r) | PI3Kα | 105 | - | Enzymatic Inhibition | [2] |

| PI3Kδ | 350 | - | Enzymatic Inhibition | [2] | |

| MEK | 105 | - | Enzymatic Inhibition | [2] | |

| PI3Kβ | 1500 | - | Enzymatic Inhibition | [2] | |

| PI3Kγ | 3900 | - | Enzymatic Inhibition | [2] | |

| ZSTK474 Analog (6s) | PI3Kα | 110 | - | Enzymatic Inhibition | [2] |

| PI3Kδ | 300 | - | Enzymatic Inhibition | [2] | |

| MEK | 115 | - | Enzymatic Inhibition | [2] | |

| PI3Kβ | 1600 | - | Enzymatic Inhibition | [2] | |

| PI3Kγ | 3800 | - | Enzymatic Inhibition | [2] | |

| PKI-587 | PI3Kα | <1 | - | Enzymatic Inhibition | [3] |

| mTOR | <1 | - | Enzymatic Inhibition | [3] | |

| Quinazolin-4(3H)-one-morpholine hybrid (1) | - | 2.83 µM | A549 (Lung Cancer) | Cytotoxicity | [4] |

| Morpholine-benzimidazole-oxadiazole (5h) | VEGFR-2 | 0.049 µM | - | Enzymatic Inhibition | [5] |

| Morpholine-benzimidazole-oxadiazole (5j) | VEGFR-2 | 0.098 µM | - | Enzymatic Inhibition | [5] |

| Morpholine-benzimidazole-oxadiazole (5c) | VEGFR-2 | 0.915 µM | - | Enzymatic Inhibition | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on methodologies reported for morpholine-containing inhibitors.

General Synthesis of 4-Substituted-5-ethylmorpholin-3-ones

Example Synthetic Step (from patent WO2010059658A1):

-

Reaction: A solution of (5R)-5-ethyl-3-morpholinone (1 equivalent) in an appropriate solvent (e.g., THF) is added dropwise to a suspension of a strong base (e.g., NaH) at 0 °C. Following this, an electrophile (e.g., a substituted benzyl halide) is added, and the reaction mixture is heated to reflux.

-

Work-up: After cooling, the reaction is carefully quenched with water and a basic solution (e.g., 2M NaOH). The resulting mixture is stirred, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of synthesized compounds against PI3K isoforms and mTOR is typically determined using in vitro kinase assays.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

-

Methodology:

-

The kinase, substrate (e.g., a specific peptide or lipid), and ATP are incubated in a suitable buffer.

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product formed or ATP remaining is quantified using a detection reagent (e.g., a luminescence-based ATP detection kit).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Proliferation Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Mandatory Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow

Caption: A generalized workflow for the discovery of bioactive compounds.

Conclusion

While direct evidence for the application of This compound as a central scaffold in medicinal chemistry is currently limited in publicly available literature, the extensive research on the broader morpholine and morpholin-3-one cores provides a strong rationale for its investigation. The demonstrated success of morpholine-containing compounds, particularly as inhibitors of the PI3K/mTOR pathway, suggests that derivatives of this compound could hold significant therapeutic potential. Further research into the synthesis and biological evaluation of N-substituted and other derivatives of this specific scaffold is warranted to explore its utility in the development of novel drug candidates. This guide provides a foundational framework for researchers to embark on such an exploration, leveraging the established knowledge of the versatile morpholine scaffold.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic "5-Ethylmorpholin-3-one": A Review of a Sparsely Documented Heterocycle

For Immediate Release

[City, State] – "5-Ethylmorpholin-3-one," a heterocyclic compound with the CAS number 77605-88-0, remains a molecule of limited scientific documentation despite its potential as a building block in medicinal chemistry. This in-depth technical guide collates the currently available information on this compound, addressing its chemical properties and potential synthetic routes, while highlighting the significant gaps in the scientific literature regarding its discovery, history, and biological activity. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar morpholin-3-one scaffolds in their work.

Physicochemical Properties

"this compound" is a substituted morpholinone, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] The fundamental properties of "this compound" are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77605-88-0 | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| SMILES | O=C1NC(CC)COC1 | [5] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [5] |

| logP | -0.0886 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Documented and Postulated Synthetic Pathways

Direct and detailed experimental protocols for the synthesis of "this compound" are notably absent in the current body of scientific literature. However, its structure suggests plausible synthetic strategies based on established methods for the preparation of substituted morpholin-3-ones.

One of the few documented instances of "this compound" is in a patent describing its use as a reactant in the synthesis of 2-aminobenzoxazole carboxamides, which are modulators of the 5-HT3 receptor. This suggests its availability as a chemical intermediate.

General Synthetic Strategies for Substituted Morpholin-3-ones

The synthesis of the morpholin-3-one core generally involves the cyclization of an appropriate N-substituted 2-aminoethoxyacetic acid derivative or the reaction of an N-substituted ethanolamine with an α-haloacetyl halide. Given the ethyl substituent at the 5-position, a potential synthetic route could involve the cyclization of an N-protected 2-(1-aminopropoxy)acetic acid or a related precursor.

A logical workflow for a potential synthesis is outlined below. It is important to note that this is a generalized and hypothetical pathway, as a specific protocol for "this compound" has not been found in the reviewed literature.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Therapeutic Potential: An Unexplored Frontier

There is a significant lack of published data on the biological activity, pharmacology, and toxicology of "this compound" itself. However, the broader class of morpholine-containing compounds is well-represented in pharmaceuticals and bioactive molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][6] The morpholine ring is often considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.[3][4]

Given that "this compound" has been used as an intermediate in the synthesis of 5-HT3 receptor modulators, it is plausible that derivatives of this compound could be investigated for activity at various central nervous system targets. The structural features of the morpholin-3-one core, including the lactam functionality and the potential for stereoisomerism at the 5-position, offer avenues for the design of novel therapeutic agents.

The logical relationship for exploring the potential of "this compound" in drug discovery is visualized below.

Caption: Logical workflow for the exploration of this compound in drug discovery.

Conclusion and Future Directions

"this compound" represents a chemical entity with untapped potential. While its fundamental chemical properties are known, a deep dive into the scientific literature reveals a stark absence of information regarding its discovery, historical development, and biological profile. The single documented use as a synthetic intermediate underscores its utility as a building block.

Future research efforts should be directed towards:

-

Developing and publishing a robust and scalable synthesis for "this compound."

-

Conducting a thorough investigation of its physicochemical properties, including pKa, solubility, and crystal structure.

-

Initiating biological screening programs to elucidate any inherent pharmacological activity of the parent molecule.

-

Utilizing the scaffold for the generation of compound libraries to explore its potential in various therapeutic areas, particularly in neuroscience, given its connection to 5-HT3 receptor modulator synthesis.

The elucidation of the history and biological role of "this compound" will not only fill a gap in the chemical literature but also potentially unlock a new avenue for the development of novel therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Ethylmorpholin-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethylmorpholin-3-one, a substituted morpholinone of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the literature, this guide outlines a robust and chemically sound two-step synthetic pathway. The proposed method involves the acylation of 2-(ethylamino)ethanol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization. This document offers comprehensive procedural details, a summary of reaction parameters, and visual aids to facilitate successful synthesis in a laboratory setting.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholin-3-one core, in particular, serves as a key building block in the development of novel therapeutic agents. The introduction of substituents on the morpholine ring, such as an ethyl group at the N-5 position, allows for the fine-tuning of physicochemical properties and pharmacological activity. This document details a proposed synthetic route to this compound, providing researchers with the necessary information to produce this valuable compound for further investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 2-(ethylamino)ethanol. The general reaction scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis steps. These values are based on general laboratory practices for analogous reactions and may require optimization for specific experimental setups.

| Step | Reaction | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acylation | 2-(Ethylamino)ethanol | Chloroacetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 2 - 4 | 85 - 95 |

| 2 | Intramolecular Cyclization | N-(2-Hydroxyethyl)-N-ethyl-2-chloroacetamide | - | Sodium Hydride | Tetrahydrofuran | 0 to 25 | 1 - 3 | 70 - 85 |

Experimental Protocols

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-ethyl-2-chloroacetamide

Materials:

-

2-(Ethylamino)ethanol

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(ethylamino)ethanol (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq.) to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

N-(2-Hydroxyethyl)-N-ethyl-2-chloroacetamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide (1.0 eq.) in anhydrous THF to the NaH suspension.

-

After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

-

Dichloromethane is a suspected carcinogen.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this document provides a practical and efficient method for the preparation of this compound. By following the outlined protocols, researchers in academia and the pharmaceutical industry can reliably synthesize this compound for use in various research and development applications. The provided diagrams and data tables serve as a quick reference to streamline the experimental process.

Application Notes and Protocols: 5-Ethylmorpholin-3-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylmorpholin-3-one is a substituted morpholinone that holds potential as a versatile building block for the synthesis of a variety of heterocyclic compounds. The morpholine motif is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules, prized for its favorable physicochemical and metabolic properties.[1] The presence of a reactive secondary amine, a lactam carbonyl group, and a stereocenter at the 5-position makes this compound an attractive starting material for generating libraries of compounds with diverse three-dimensional structures for drug discovery and development.[2][3]

These application notes provide an overview of the potential reactivity of the morpholin-3-one scaffold and a detailed experimental protocol for a representative N-alkylation reaction on the parent morpholin-3-one structure. While specific experimental data for this compound is limited in the current literature, its reactivity is expected to be analogous to the unsubstituted morpholin-3-one.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the secondary amine (N-H) and the carbonyl group of the lactam.

-

N-Alkylation and N-Arylation: The secondary amine is nucleophilic and can readily undergo reactions with various electrophiles, such as alkyl halides, aryl halides, and acid chlorides, to introduce substituents at the N-4 position. This is a common strategy for diversifying the morpholine core.

-

Reduction of the Lactam: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, providing access to substituted morpholines.

-

Reactions at the α-Carbon: The carbon atom alpha to the carbonyl group can potentially be functionalized, for example, through enolate chemistry, to introduce further diversity into the scaffold.

Application in the Synthesis of Bioactive Molecules

The morpholine scaffold is a key component in a wide range of therapeutic agents. Its incorporation into a molecule can improve its pharmacological profile, including solubility, metabolic stability, and target binding.[1] Substituted morpholinones, like this compound, can serve as precursors to complex molecules with potential applications as:

-

Enzyme inhibitors

-

Receptor agonists or antagonists

-

Anticancer agents

-

Anti-inflammatory agents

-

Antiviral compounds

The ethyl group at the 5-position can provide specific steric and electronic properties that may be beneficial for target engagement and can be a handle for further synthetic transformations.

Experimental Protocols

While a specific protocol for a reaction starting with this compound is not available in the reviewed literature, the following protocol for the N-benzylation of the parent compound, morpholin-3-one, serves as a representative example of the N-alkylation reaction that this compound is expected to undergo.

Representative Reaction: N-Benzylation of Morpholin-3-one

This protocol details the N-alkylation of the morpholin-3-one core, a fundamental transformation for introducing substituents on the nitrogen atom. This reaction is crucial for building a library of diverse morpholine-based compounds.

dot

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Ethylmorpholin-3-one in Novel Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Ethylmorpholin-3-one and the broader morpholin-3-one scaffold in modern drug discovery. The protocols detailed below offer standardized methodologies for the synthesis, in vitro screening, and preliminary in vivo evaluation of novel drug candidates based on this promising chemical framework.

Introduction to the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable component in drug design. The morpholin-3-one core, in particular, offers a unique combination of a lactam and a morpholine ether oxygen, providing specific steric and electronic features that can be exploited for targeted drug development. While extensive data on this compound itself is limited, its structural features are representative of a class of compounds with significant therapeutic potential. The ethyl group at the 5-position provides a vector for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.

Recent research has highlighted the potential of morpholin-3-one derivatives as potent and selective enzyme inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway, suggesting applications in neurology and oncology. Furthermore, the broader morpholine-containing class of molecules has been shown to target critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Potential Therapeutic Applications

Based on the known biological activities of structurally related compounds, the this compound scaffold can be considered for the design of novel therapeutics in several key areas:

-

Oncology: As inhibitors of key kinases like PI3K and mTOR, which are frequently dysregulated in cancer.

-

Neurodegenerative Diseases: Targeting enzymes such as MAGL could modulate neuroinflammation and provide therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.

-

Inflammatory Disorders: By reducing the production of pro-inflammatory mediators, MAGL inhibitors can be explored for the treatment of various inflammatory conditions.

-

Infectious Diseases: The morpholine scaffold has been incorporated into various antibacterial and antifungal agents.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative morpholin-3-one derivative that acts as a monoacylglycerol lipase (MAGL) inhibitor. This data is crucial for understanding the potency and kinetic profile of this class of compounds.

Table 1: In Vitro Inhibitory Potency of a Representative Morpholin-3-one Derivative against Monoacylglycerol Lipase (MAGL)

| Compound ID | Target | IC50 (nM) | Assay System |

| Morpholin-3-one Derivative 1 | Mouse MAGL | 9.4 ± 3.1 | Recombinant Protein |

| Morpholin-3-one Derivative 1 | Human MAGL | 3.7 ± 1.2 | Recombinant Protein |

Table 2: Kinetic Parameters of a Representative Morpholin-3-one Derivative for Mouse MAGL

| Compound ID | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |

| Morpholin-3-one Derivative 1 | 214,900 | 0.00658 | Not Reported |

Experimental Protocols

General Synthesis of 5-Substituted Morpholin-3-one Derivatives

This protocol describes a general method for the synthesis of 5-substituted morpholin-3-one derivatives, such as this compound, via N-alkylation of the parent morpholin-3-one.

Materials:

-

Morpholin-3-one

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., ethyl iodide for this compound)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of morpholin-3-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-substituted morpholin-3-one derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of novel this compound derivatives against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound derivatives against MAGL.

Materials:

-

Recombinant human or mouse MAGL

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based probe)

-

Test compound (dissolved in DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation: In the wells of a 96-well plate, add 5 µL of the test compound at various concentrations. Include a positive control inhibitor and a vehicle control (DMSO).

-

Enzyme Addition: Add 40 µL of the diluted MAGL enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of the fluorogenic MAGL substrate to each well.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Preliminary In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the basic pharmacokinetic profile of a novel this compound derivative following oral administration in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Test compound

-

Formulation vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween 80)

-

Oral gavage needles

-

Blood collection tubes (containing an anticoagulant like EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization and Dosing: Acclimate the rats for at least one week before the study. Fast the animals overnight before dosing. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR pathway with potential inhibition by morpholin-3-one derivatives.

Experimental Workflow for Drug Discovery

Caption: A generalized workflow for novel drug discovery using the this compound scaffold.

Application Notes and Protocols for High-Throughput Screening of "5-Ethylmorpholin-3-one" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds.[1] Specifically, morpholine-containing molecules have demonstrated potent antifungal activity by inhibiting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3][4][5] This pathway presents a key therapeutic target as it is absent in mammals.[2] "5-Ethylmorpholin-3-one" represents a novel chemical scaffold for the development of a new generation of antifungal agents. High-throughput screening (HTS) of a diverse library of "this compound" derivatives offers a rapid and efficient strategy to identify promising lead compounds for antifungal drug discovery.[6]

These application notes provide a detailed protocol for a cell-based high-throughput screening assay designed to identify "this compound" derivatives with antifungal activity against pathogenic fungi, such as Candida albicans.

Proposed Signaling Pathway: Fungal Ergosterol Biosynthesis

Morpholine antifungals are known to inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2).[2][4][7] Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. The diagram below illustrates the proposed target pathway for the "this compound" derivatives.

Caption: Proposed mechanism of action for "this compound" derivatives targeting the fungal ergosterol biosynthesis pathway.

Data Presentation

Table 1: Hypothetical Primary HTS Data for "this compound" Derivatives

The following table summarizes hypothetical data from a primary screen of a focused library of "this compound" derivatives against Candida albicans. The screen was performed at a single concentration of 10 µM.

| Compound ID | Structure | % Inhibition at 10 µM |

| EM3O-001 | This compound | 5.2 |

| EM3O-002 | 5-ethyl-2-methylmorpholin-3-one | 12.8 |

| EM3O-003 | 2-(4-chlorophenyl)-5-ethylmorpholin-3-one | 85.4 |

| EM3O-004 | 5-ethyl-2-(4-fluorophenyl)morpholin-3-one | 92.1 |

| EM3O-005 | 5-ethyl-2-propylmorpholin-3-one | 25.6 |

| EM3O-006 | 2-(2,4-dichlorophenyl)-5-ethylmorpholin-3-one | 98.7 |

| EM3O-007 | 5-ethyl-2-(thiophen-2-yl)morpholin-3-one | 78.3 |

| Positive Control (Amphotericin B, 5 µM) | N/A | 99.5 |

| Negative Control (DMSO) | N/A | 0.1 |

Table 2: Hypothetical IC50 Values for Hit Compounds

Compounds showing greater than 50% inhibition in the primary screen were selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

| Compound ID | IC50 (µM) |

| EM3O-003 | 8.7 |

| EM3O-004 | 4.2 |

| EM3O-006 | 1.5 |

| EM3O-007 | 11.3 |

| Amphotericin B | 0.25 |

Experimental Protocols

High-Throughput Cell-Based Antifungal Susceptibility Assay

This protocol describes a robust and automated method for screening a library of "this compound" derivatives for antifungal activity using a 384-well microplate format.

1. Materials and Reagents

-

Fungal Strain: Candida albicans (e.g., ATCC 90028)

-

Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Compound Library: "this compound" derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

-

Positive Control: Amphotericin B (stock solution in DMSO).

-

Negative Control: 100% DMSO.

-

Assay Plates: Sterile, clear, flat-bottom 384-well microplates.

-

Reagent Plates: 384-well polypropylene plates for compound dilution.

-

Viability Reagent (Optional): Resazurin-based reagent (e.g., PrestoBlue™).

2. Equipment

-

Automated liquid handler (e.g., Echo acoustic dispenser, robotic liquid handler).

-

Microplate reader with absorbance and/or fluorescence detection capabilities.

-

Automated plate incubator (35°C).

-

Centrifuge with microplate carriers.

-

Biosafety cabinet.

3. Experimental Workflow Diagram

Caption: Automated workflow for the high-throughput antifungal susceptibility screen.

4. Detailed Protocol Steps

-

Compound Plating:

-

Using an acoustic dispenser or pin tool, transfer 100 nL of the 10 mM stock solutions of the "this compound" derivative library, positive control (Amphotericin B), and negative control (DMSO) to the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 100 µL assay volume.

-

-

Fungal Inoculum Preparation:

-

Inoculate a single colony of C. albicans into RPMI-1640 medium and grow overnight at 35°C with shaking.

-

On the day of the assay, dilute the overnight culture in fresh RPMI-1640 medium to a final concentration of 2 x 10^3 cells/mL.

-

-

Assay Execution:

-

Using a robotic liquid handler, dispense 100 µL of the fungal inoculum into each well of the 384-well assay plate containing the pre-spotted compounds.

-

Seal the plates and incubate at 35°C for 24-48 hours without shaking.

-

-

Data Acquisition and Analysis:

-

After incubation, measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

-

Normalize the data using the positive (0% growth) and negative (100% growth) controls.

-

Calculate the percentage inhibition for each compound using the formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive))

-

Identify "hits" as compounds that exhibit a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

5. Hit Confirmation and Follow-up

Caption: Logical workflow from primary hit identification to lead optimization.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the initial identification of antifungal compounds from a library of "this compound" derivatives. By targeting the clinically validated ergosterol biosynthesis pathway, this approach has a high potential for discovering novel drug candidates with potent antifungal activity. Identified hits can be further characterized through dose-response studies, structure-activity relationship analysis, and mechanism of action studies to advance the most promising compounds into the lead optimization phase of drug development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]